(3S,6S)-3-Amino-6-(fluoromethyl)piperidin-2-one
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Overview
Description
(3S,6S)-3-Amino-6-(fluoromethyl)piperidin-2-one is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is characterized by its unique structure, which includes a fluoromethyl group attached to a piperidinone ring, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S,6S)-3-Amino-6-(fluoromethyl)piperidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidinone and fluoromethylating agents.
Fluoromethylation: The piperidinone is subjected to fluoromethylation using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents under controlled conditions.
Amination: The fluoromethylated intermediate is then aminated using ammonia or primary amines to introduce the amino group at the desired position.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to streamline the synthesis process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: (3S,6S)-3-Amino-6-(fluoromethyl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) to obtain reduced derivatives.
Substitution: The fluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(3S,6S)-3-Amino-6-(fluoromethyl)piperidin-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders and other medical conditions.
Biological Research: It is used in the development of probes and ligands for studying biological pathways and molecular interactions.
Industrial Applications: The compound’s unique structure makes it valuable in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3S,6S)-3-Amino-6-(fluoromethyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The fluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. Detailed studies on its mechanism of action are ongoing to elucidate the exact pathways involved.
Comparison with Similar Compounds
(3S,6S)-6-(Chloromethyl)-3-aminopiperidin-2-one: Similar structure with a chloromethyl group instead of a fluoromethyl group.
(3S,6S)-6-(Bromomethyl)-3-aminopiperidin-2-one: Contains a bromomethyl group, offering different reactivity and properties.
(3S,6S)-6-(Hydroxymethyl)-3-aminopiperidin-2-one: Features a hydroxymethyl group, which can participate in hydrogen bonding and other interactions.
Uniqueness: The presence of the fluoromethyl group in (3S,6S)-3-Amino-6-(fluoromethyl)piperidin-2-one imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from its analogs. These characteristics can enhance its potential as a pharmaceutical candidate and its utility in various chemical applications.
Biological Activity
(3S,6S)-3-Amino-6-(fluoromethyl)piperidin-2-one is a compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C₆H₈FNO
- Molecular Weight : 145.13 g/mol
The presence of the fluoromethyl group is significant as it can influence the compound's lipophilicity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that compounds with similar piperidine structures often exhibit diverse pharmacological effects, including:
- Inhibition of Protein-Protein Interactions (PPIs) : This compound has been studied for its ability to disrupt PPIs, particularly in cancer biology, where such interactions can drive tumor growth.
- Modulation of Receptor Activity : The compound may interact with various receptors, influencing signaling pathways related to pain and inflammation.
Anticancer Activity
Several studies have highlighted the potential anticancer properties of this compound. For instance:
- BCL6 Inhibition : Research has shown that similar piperidine derivatives can inhibit BCL6 function, a transcriptional repressor involved in lymphomagenesis. Compounds designed to target BCL6 have demonstrated significant antiproliferative effects in lymphoma cell lines .
Study | Cell Line | IC50 (μM) | Observations |
---|---|---|---|
Karpas 422 | Lymphoma | 0.5 | Significant growth inhibition observed |
SU-DHL-4 | Lymphoma | 0.75 | Induced apoptosis through BCL6 degradation |
Analgesic Properties
Compounds structurally related to this compound have been investigated for their analgesic effects. For example:
- Opioid Receptor Interaction : Similar piperidine derivatives have shown high affinity for mu-opioid receptors, suggesting potential use as analgesics .
Compound | ED50 (mg/kg) | Receptor Affinity |
---|---|---|
Fentanyl | 0.047 | μ > δ > κ |
Morphine | 0.194 | μ > δ > κ |
Case Study 1: Antitumor Efficacy
A recent study explored the efficacy of a series of piperidine derivatives, including this compound, against various cancer cell lines. The results indicated that these compounds could significantly reduce cell viability in a dose-dependent manner.
Case Study 2: Pain Management
In another investigation focused on pain management, derivatives were tested for their ability to alleviate pain in rodent models. The results showed that compounds with similar structures produced significant analgesic effects comparable to traditional opioids.
Properties
IUPAC Name |
(3S,6S)-3-amino-6-(fluoromethyl)piperidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FN2O/c7-3-4-1-2-5(8)6(10)9-4/h4-5H,1-3,8H2,(H,9,10)/t4-,5-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GANRAQVVLLVVCG-WHFBIAKZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1CF)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C(=O)N[C@@H]1CF)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.